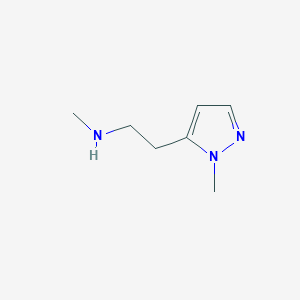
n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent. One common method involves the use of ethyl bromoacetate followed by reduction to yield the desired amine . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium bicarbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which plays a role in the NAD+ salvage pathway . This inhibition can affect various biological processes, including metabolism and aging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopyrazole: Similar in structure but lacks the N-methyl group.
1-Methyl-5-aminopyrazole: Similar but with an amino group instead of the ethan-1-amine side chain.
Pyrazolo[1,5-a]pyrimidines: More complex heterocyclic systems derived from pyrazoles.
Uniqueness
n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C7H13N3 |
|---|---|
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
N-methyl-2-(2-methylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-8-5-3-7-4-6-9-10(7)2/h4,6,8H,3,5H2,1-2H3 |
InChI-Schlüssel |
BBWOYWXDKITYBR-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=CC=NN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



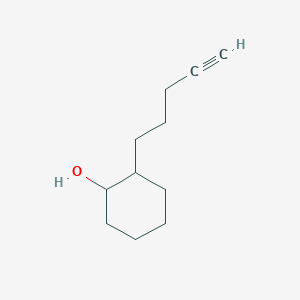
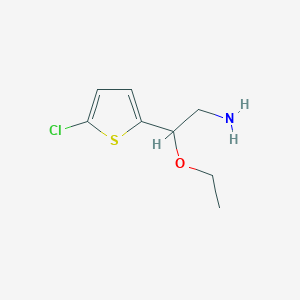
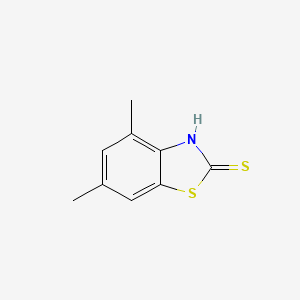
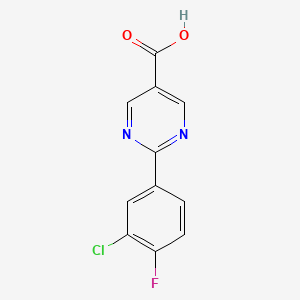

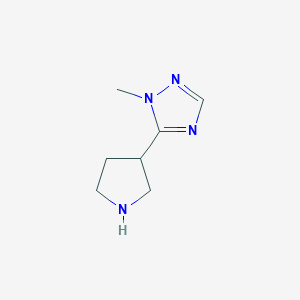

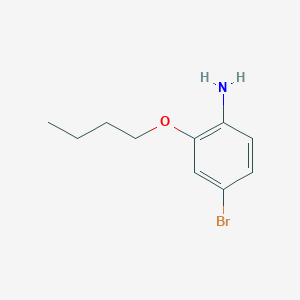
![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)

![Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13629189.png)


